molecular formula C24H27N3O4S B4990941 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4990941
M. Wt: 453.6 g/mol
InChI Key: FSRRSZJGSVPYFZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tetrahydrobenzothiophene core substituted with a carboxamide group at position 2. The amino group at position 2 is linked to a 4-methylpentanoyl chain bearing a 1,3-dioxo-isoindol moiety. The 6-methyl substituent on the tetrahydrobenzothiophene ring enhances steric bulk and may influence lipophilicity and binding interactions.

Properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-12(2)10-17(27-23(30)14-6-4-5-7-15(14)24(27)31)21(29)26-22-19(20(25)28)16-9-8-13(3)11-18(16)32-22/h4-7,12-13,17H,8-11H2,1-3H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRRSZJGSVPYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(CC(C)C)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound shares structural similarities with several derivatives documented in the literature:

Compound Name Key Structural Features Differences Potential Impact
2-{[2-(1,3-Dioxo-isoindol-2-yl)acetyl]amino}-N-(2-furylmethyl)-tetrahydrobenzothiophene-3-carboxamide Benzothiophene core, isoindol-dione, carboxamide Furylmethyl substituent (vs. 6-methyl) Reduced lipophilicity; altered hydrogen-bonding capacity
N-(4-methylphenyl)-2-{[(E)-4-methylbenzylidene]amino}-tetrahydrobenzothiophene-3-carboxamide Benzothiophene core, carboxamide Arylideneamino group (vs. isoindol-dione-pentanoyl) Enhanced π-π stacking; potential antimicrobial activity
2-Amino-6-tert-butyl-tetrahydrobenzothiophene-3-carboxamide Benzothiophene core, carboxamide tert-Butyl substituent (vs. 6-methyl) Increased steric hindrance; reduced solubility

The isoindol-dione group in the target compound introduces two electron-withdrawing carbonyl groups, which may enhance hydrogen-bond acceptor capacity compared to simpler carboxamide derivatives .

Key Research Findings and Implications

  • Solubility : The 6-methyl group and isoindol-dione moiety may reduce aqueous solubility compared to furylmethyl or unsubstituted analogs, aligning with the principle that polarity governs solubility .

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